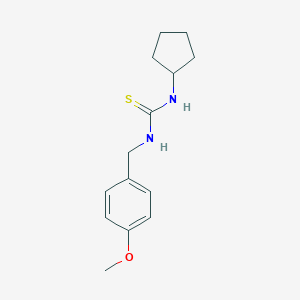![molecular formula C19H25N3O4S B216429 Ethyl 4-({[4-(tetrahydrofuran-2-ylcarbonyl)piperazin-1-yl]carbonothioyl}amino)benzoate](/img/structure/B216429.png)
Ethyl 4-({[4-(tetrahydrofuran-2-ylcarbonyl)piperazin-1-yl]carbonothioyl}amino)benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 4-({[4-(tetrahydrofuran-2-ylcarbonyl)piperazin-1-yl]carbonothioyl}amino)benzoate, also known as ETC-159, is a drug compound that has been synthesized and studied for its potential therapeutic applications. In
Mecanismo De Acción
Ethyl 4-({[4-(tetrahydrofuran-2-ylcarbonyl)piperazin-1-yl]carbonothioyl}amino)benzoate works by inhibiting the activity of a protein called porcupine, which is involved in the production of Wnt proteins. Wnt proteins are signaling molecules that play a role in cell growth and differentiation. In cancer cells, the overproduction of Wnt proteins can lead to uncontrolled cell growth and the spread of cancer. By inhibiting porcupine, this compound can reduce the production of Wnt proteins and slow down the growth and spread of cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. In cancer cells, this compound can inhibit the production of Wnt proteins and reduce cell growth and proliferation. In addition, this compound has been shown to reduce inflammation in the gut and reduce the production of scar tissue in the liver. This compound has also been shown to have an effect on the immune system, where it can reduce the production of certain cytokines that are involved in the inflammatory response.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using Ethyl 4-({[4-(tetrahydrofuran-2-ylcarbonyl)piperazin-1-yl]carbonothioyl}amino)benzoate in lab experiments is that it is a highly specific inhibitor of porcupine, which makes it a useful tool for studying the role of Wnt proteins in various diseases. However, one limitation of using this compound is that it can be toxic at high concentrations, which can limit its use in certain experiments. In addition, this compound has a relatively short half-life, which can make it difficult to study its long-term effects.
Direcciones Futuras
There are several future directions for research on Ethyl 4-({[4-(tetrahydrofuran-2-ylcarbonyl)piperazin-1-yl]carbonothioyl}amino)benzoate. One area of research is to study its potential use in combination with other cancer therapies, such as chemotherapy and radiation therapy. Another area of research is to study its potential use in other diseases, such as Alzheimer's disease, where Wnt proteins have been shown to play a role. In addition, there is a need for further research on the safety and toxicity of this compound, particularly in long-term studies.
Métodos De Síntesis
The synthesis of Ethyl 4-({[4-(tetrahydrofuran-2-ylcarbonyl)piperazin-1-yl]carbonothioyl}amino)benzoate involves several steps starting from commercially available starting materials. The synthesis starts with the preparation of 4-(4-aminobenzoic acid)ethyl ester, which is then reacted with tetrahydrofuran-2-carbonyl chloride to form 4-({[4-(tetrahydrofuran-2-ylcarbonyl)amino]benzoyl}oxy)ethyl 4-aminobenzoate. This intermediate is then reacted with piperazine and carbon disulfide to form the final product, this compound. The synthesis of this compound has been reported in several scientific publications.
Aplicaciones Científicas De Investigación
Ethyl 4-({[4-(tetrahydrofuran-2-ylcarbonyl)piperazin-1-yl]carbonothioyl}amino)benzoate has been studied for its potential therapeutic applications in various diseases. One of the main areas of research is cancer, where this compound has been shown to inhibit the activity of a protein called Wnt, which is involved in the growth and spread of cancer cells. This compound has also been studied for its potential use in treating inflammatory bowel disease, where it has been shown to reduce inflammation in the gut. In addition, this compound has been studied for its potential use in treating liver fibrosis, a condition where scar tissue builds up in the liver and can lead to liver failure.
Propiedades
Fórmula molecular |
C19H25N3O4S |
|---|---|
Peso molecular |
391.5 g/mol |
Nombre IUPAC |
ethyl 4-[[4-(oxolane-2-carbonyl)piperazine-1-carbothioyl]amino]benzoate |
InChI |
InChI=1S/C19H25N3O4S/c1-2-25-18(24)14-5-7-15(8-6-14)20-19(27)22-11-9-21(10-12-22)17(23)16-4-3-13-26-16/h5-8,16H,2-4,9-13H2,1H3,(H,20,27) |
Clave InChI |
AGKUBNXBWJATNW-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=S)N2CCN(CC2)C(=O)C3CCCO3 |
SMILES canónico |
CCOC(=O)C1=CC=C(C=C1)NC(=S)N2CCN(CC2)C(=O)C3CCCO3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.











![4-({[(Tetrahydro-2-furanylmethyl)amino]carbothioyl}amino)benzenesulfonamide](/img/structure/B216361.png)
![1-Cyclopentyl-3-{2-[(4-methylphenyl)sulfanyl]ethyl}thiourea](/img/structure/B216362.png)
![N-(4-butylphenyl)-N'-{2-[(4-chlorophenyl)sulfanyl]ethyl}thiourea](/img/structure/B216363.png)
![4-[({[2-(4-Chlorophenyl)ethyl]amino}carbothioyl)amino]benzenesulfonamide](/img/structure/B216364.png)

